molecular formula C4H8N2O3 B13635499 2-(Acetamidooxy)acetamide

2-(Acetamidooxy)acetamide

Cat. No.: B13635499
M. Wt: 132.12 g/mol
InChI Key: OUCPZKYUXAWVIV-UHFFFAOYSA-N
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Description

2-(Acetamidooxy)acetamide is a versatile chemical compound with the molecular formula C4H8N2O3. It is known for its multifaceted applications in scientific research and industry. This compound is characterized by the presence of an acetamido group and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamidooxy)acetamide typically involves the reaction of acetamide with hydroxylamine under controlled conditions. One common method involves the use of acetic anhydride and hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Acetamidooxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Acetamidooxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetamidooxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetamidooxy)acetamide is unique due to its dual functional groups, which provide it with distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

2-acetamidooxyacetamide

InChI

InChI=1S/C4H8N2O3/c1-3(7)6-9-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7)

InChI Key

OUCPZKYUXAWVIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NOCC(=O)N

Origin of Product

United States

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